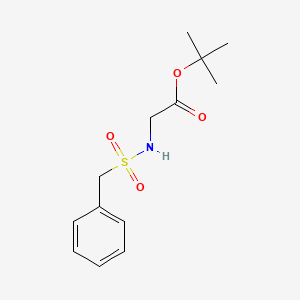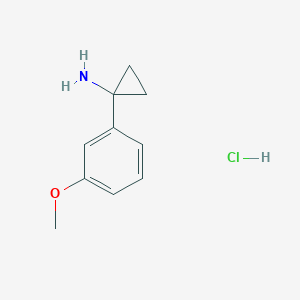![molecular formula C12H13ClN2O3S B1453519 Ethyl-5-[(2-Chloropropanoyl)amino]-4-cyano-3-methylthiophen-2-carboxylat CAS No. 1153442-91-1](/img/structure/B1453519.png)
Ethyl-5-[(2-Chloropropanoyl)amino]-4-cyano-3-methylthiophen-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Materialwissenschaften
Ethyl-5-[(2-Chloropropanoyl)amino]-4-cyano-3-methylthiophen-2-carboxylat: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sein Thiophenkern ist besonders wichtig in der Materialwissenschaft, wo er zur Entwicklung organischer Halbleiter eingesetzt wird . Diese Halbleiter sind entscheidend für die Herstellung organischer Leuchtdioden (OLEDs) und organischer Feldeffekttransistoren (OFETs), die wichtige Komponenten in modernen elektronischen Geräten sind.
Medizinische Chemie
In der medizinischen Chemie werden Thiophenderivate wegen ihrer pharmakologischen Eigenschaften untersucht. Verbindungen wie This compound wurden auf ihre potenziellen Antikrebs-, Entzündungshemmenden und antimikrobiellen Aktivitäten untersucht . Dies macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.
Korrosionsschutz
Die Thiophen-Einheit ist dafür bekannt, als Korrosionsschutzmittel zu wirken. Diese Anwendung ist besonders relevant in der Industriechemie, wo die Vermeidung von Materialabbau entscheidend ist. Die Fähigkeit der Verbindung, schützende Schichten auf Metalloberflächen zu bilden, trägt dazu bei, die Lebensdauer von Industriemaschinen und -infrastruktur zu verlängern .
Fortgeschrittene Arzneimittelentwicklung
Thiophenderivate werden aufgrund ihrer vielfältigen biologischen Aktivitäten in der fortschrittlichen Arzneimittelentwicklung eingesetzt. Sie dienen als Gerüste für die Herstellung multifunktionaler Medikamente mit verbesserter Selektivität und pharmakokinetischer Aktivität. Das Vorhandensein von Schwefel im Thiophenring verstärkt diese Eigenschaften, was ihn zu einer wertvollen Einheit bei der Synthese neuer Arzneimittelkandidaten macht .
Grüne Chemie
Die Synthese von Thiophenderivaten, darunter This compound, steht im Einklang mit den Prinzipien der Grünen Chemie. Forscher setzen Methoden ein, die sich auf Atomökonomie, sauberere Reaktionsprofile und Katalysatorrückgewinnung konzentrieren, die für nachhaltige chemische Verfahren unerlässlich sind .
Biologische Sonden
Thiophenderivate werden als biologische Sonden verwendet, da sie in der Lage sind, selektiv an verschiedene biologische Zielstrukturen zu binden. Diese Anwendung ist entscheidend in der biologischen Forschung und pharmazeutischen Wissenschaften, wo das Verständnis der Wechselwirkung zwischen kleinen Molekülen und biologischen Systemen von grundlegender Bedeutung ist .
Pharmakologische Aktivität
Die Strukturmerkmale der Verbindung machen sie zu einem Kandidaten für die Erforschung verschiedener pharmakologischer Aktivitäten. Ihre Derivate wurden auf neuroprotektive, antioxidative und antikonvulsive Eigenschaften untersucht, die wichtig für die Behandlung von neurologischen Erkrankungen und oxidativen Stress-bedingten Zuständen sind .
Sondendesign
Im Sondendesign werden Thiophenderivate verwendet, um Werkzeuge zu entwickeln, die selektiv mit bestimmten Proteinen oder DNA-Sequenzen interagieren können. Dies ist entscheidend für die Untersuchung komplexer biologischer Systeme und die Entwicklung von diagnostischen Assays .
Wirkmechanismus
Target of Action
It is known that many thiophene derivatives have been found to exhibit a variety of biological activities .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to have a variety of potential effects, depending on their specific structures and targets .
Biochemische Analyse
Biochemical Properties
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal biological activity without significant toxicity. At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other adverse effects .
Metabolic Pathways
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in certain tissues, which can affect its therapeutic and toxicological profile .
Subcellular Localization
The subcellular localization of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)9-6(2)8(5-14)11(19-9)15-10(16)7(3)13/h7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKHKUXVPHXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


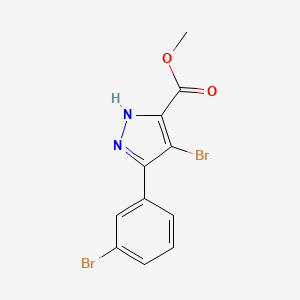

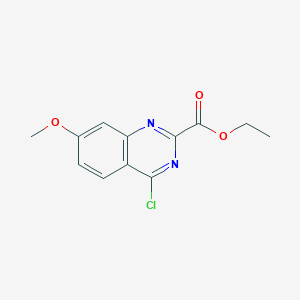
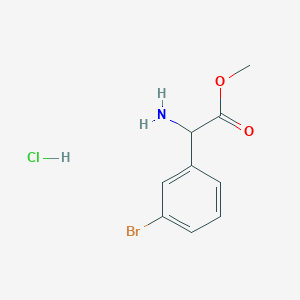
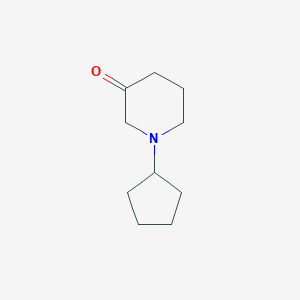
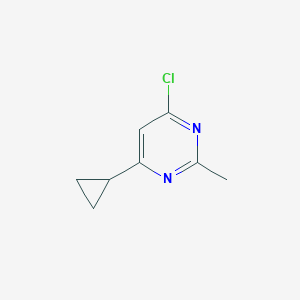
![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)

